molecular formula C22H24N4O4 B11229036 2-{3-[acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-methoxyphenyl)butanamide

2-{3-[acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-methoxyphenyl)butanamide

Cat. No.: B11229036
M. Wt: 408.4 g/mol
InChI Key: CQZJPXAFQNZLHG-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a methylacetamido group, and a dihydroquinoxalinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the dihydroquinoxalinone core, followed by the introduction of the methoxyphenyl and methylacetamido groups under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The methoxyphenyl and methylacetamido groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE is unique due to its combination of functional groups and the potential for diverse chemical reactivity

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-methoxyphenyl)butanamide

InChI

InChI=1S/C22H24N4O4/c1-5-17(21(28)24-16-11-7-9-13-19(16)30-4)26-18-12-8-6-10-15(18)23-20(22(26)29)25(3)14(2)27/h6-13,17H,5H2,1-4H3,(H,24,28)

InChI Key

CQZJPXAFQNZLHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)N2C3=CC=CC=C3N=C(C2=O)N(C)C(=O)C

Origin of Product

United States

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